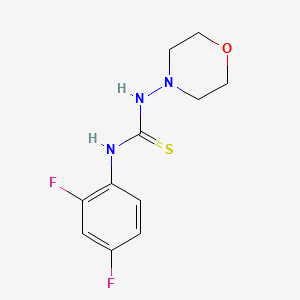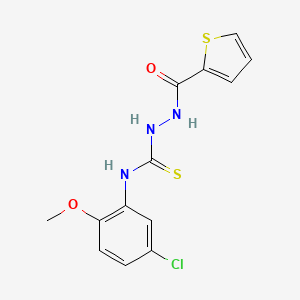![molecular formula C9H9ClN2OS B5821419 N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide, also known as CATA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CATA is a thioamide derivative of 3-chloroaniline and acetic acid, which is synthesized through a specific method.
作用機序
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and immune responses. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has also been found to induce apoptosis in cancer cells. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is also stable under normal laboratory conditions. However, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. One potential area of research is the development of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide and its potential targets. Additionally, further studies are needed to evaluate the efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide in animal models of various diseases, including cancer and diabetes.
合成法
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide involves the reaction of 3-chloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3-chloroaniline-2-thiolate. This intermediate is then reacted with acetic anhydride to form N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. The synthesis method of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has potential applications in various research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLUNPOTWVHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)



